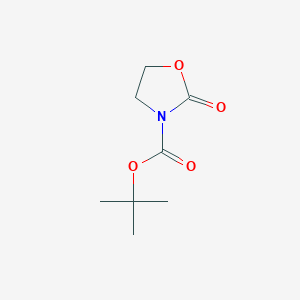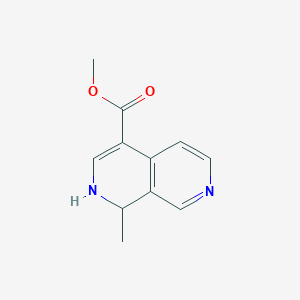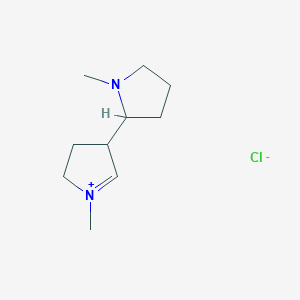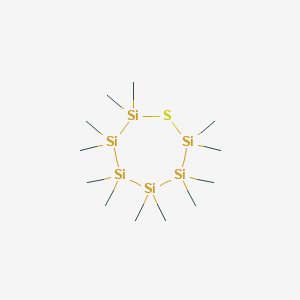
Dodecamethylthiahexasilepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecamethylthiahexasilepane is a chemical compound known for its unique structure and properties It belongs to the class of organosilicon compounds, which are characterized by silicon atoms bonded to organic groups
Méthodes De Préparation
The synthesis of dodecamethylthiahexasilepane involves several steps and specific reaction conditions. One common method includes the reaction of hexachlorodisilane with methyl lithium in the presence of a sulfur source. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up this process and optimizing reaction parameters to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Dodecamethylthiahexasilepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
Dodecamethylthiahexasilepane has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other organosilicon compounds. In biology, it has potential applications in the development of new biomaterials and drug delivery systems. In medicine, it is being investigated for its potential use in imaging and diagnostic techniques. In industry, it is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of dodecamethylthiahexasilepane involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and proteins, affecting their activity and function. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Dodecamethylthiahexasilepane can be compared with other similar organosilicon compounds, such as hexamethyldisilane and octamethylcyclotetrasiloxane. While these compounds share some structural similarities, this compound is unique due to the presence of sulfur in its structure. This sulfur atom can significantly influence the compound’s reactivity and properties, making it distinct from other organosilicon compounds. The presence of sulfur also opens up new possibilities for chemical modifications and applications that are not possible with other similar compounds.
Conclusion
This compound is a fascinating compound with a wide range of potential applications in various fields Its unique structure and properties make it an important subject of study in scientific research
Propriétés
Numéro CAS |
121002-06-0 |
|---|---|
Formule moléculaire |
C12H36SSi6 |
Poids moléculaire |
380.99 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7-dodecamethylthiahexasilepane |
InChI |
InChI=1S/C12H36SSi6/c1-14(2)13-15(3,4)17(7,8)19(11,12)18(9,10)16(14,5)6/h1-12H3 |
Clé InChI |
GQPGXHPZHLKMEP-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1([Si]([Si]([Si](S[Si]([Si]1(C)C)(C)C)(C)C)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-d]azepin-2-amine](/img/structure/B14303401.png)
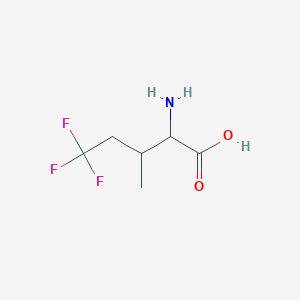
![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)

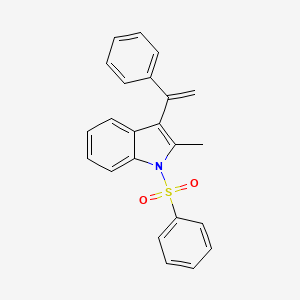
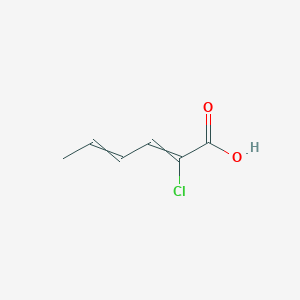
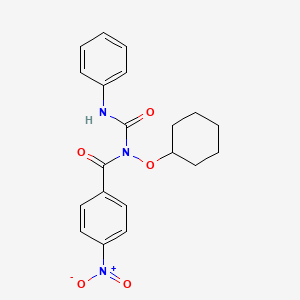
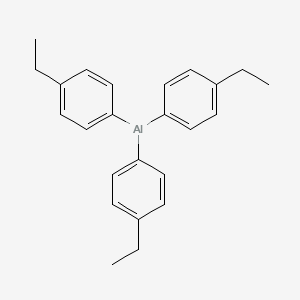
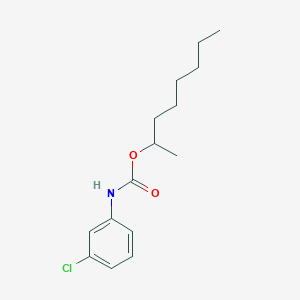
![2-Ethoxy-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14303453.png)
![8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile](/img/structure/B14303468.png)
